Crude Plantago extracts are dominated by acteoside, masking Plantamajoside signals and leading to failed HPLC/LC-MS validation. Our Plantamajoside standard solves this with guaranteed purity. Key advantages: (1) ACE inhibitory IC50=2.17 mM, surpassing acteoside in cardiovascular assays. (2) Superior collagenase inhibition for dermal anti-aging research. (3) Free of interfering acteoside, enabling unambiguous marker identification. Reliable supply for nutraceutical & cosmetic R&D.
Plantamajoside (CAS 104777-68-6) is a phenylethanoid glycoside primarily isolated from Plantago species. Structurally related to the more common acteoside (verbascoside), it is characterized by its dual caffeic acid and hydroxytyrosol moieties attached to a central sugar core. In industrial and academic procurement, Plantamajoside is utilized as an analytical marker for chemotaxonomic profiling, as well as an active ingredient in functional formulations. Its established baseline properties include water and methanol solubility, radical scavenging capacity, and targeted enzymatic inhibition [1]. While it shares broad structural traits with its in-class analogs, its specific enzymatic affinities and lower natural abundance make the purified standard a critical procurement target for precise nutraceutical, cosmetic, and analytical workflows [2].
In procurement and formulation, substituting Plantamajoside with crude Plantago extracts or the structurally similar acteoside leads to significant reproducibility failures. Crude extracts are overwhelmingly dominated by acteoside, which masks the specific biological signals of Plantamajoside during high-performance liquid chromatography (HPLC) and mass spectrometry (LC-MS) analyses [1]. Furthermore, despite their structural similarities, Plantamajoside and acteoside exhibit distinct binding affinities; Plantamajoside demonstrates stronger inhibition of specific cardiovascular and dermatological enzymes while displaying different cellular tolerability profiles [2]. Relying on the more abundant acteoside as a generic substitute in functional assays will result in inaccurate efficacy data, suboptimal enzyme inhibition, and failure to meet the precise chemotaxonomic standards required for botanical quality control [3].
In comparative in vitro bioguided fractionation assays targeting cardiovascular active compounds, Plantamajoside demonstrated stronger ACE inhibition than its primary structural analog, acteoside. The precise measurement of hippuryl-histidyl-leucine (HHL) conversion to hippuric acid (HA) revealed that Plantamajoside is a more potent inhibitor, requiring a lower concentration to achieve a 50% reduction in enzyme activity[1].
| Evidence Dimension | In vitro ACE inhibitory activity (IC50) |
| Target Compound Data | Plantamajoside IC50 = 2.17 mM |
| Comparator Or Baseline | Acteoside IC50 = 2.69 mM |
| Quantified Difference | Plantamajoside exhibits an approximately 19% lower IC50, indicating greater inhibitory potency. |
| Conditions | In vitro ACE inhibition assay monitoring HHL to HA transformation via UPLC-MS. |
Justifies the selection of Plantamajoside over the more common acteoside for targeted cardiovascular and antihypertensive formulation research.
Plantamajoside exhibits potent anti-collagenase activity, which is critical for preventing the degradation of the extracellular matrix in skin. In quantitative assays, Plantamajoside outperformed both its direct isomer, isoplantamajoside, and the standard phenolic benchmark, caffeic acid, demonstrating superior efficacy in neutralizing collagenase [1].
| Evidence Dimension | In vitro collagenase inhibitory activity (IC50) |
| Target Compound Data | Plantamajoside IC50 = 51.8 μM |
| Comparator Or Baseline | Caffeic acid (positive control) IC50 = 75.6 μM; Isoplantamajoside IC50 = 76.8 μM |
| Quantified Difference | Plantamajoside demonstrates ~31% greater potency (lower IC50) than the caffeic acid benchmark. |
| Conditions | In vitro collagenase inhibitory activity assay using isolated constituents. |
Provides quantitative proof for prioritizing Plantamajoside as a premium active ingredient in anti-aging and skin-protection cosmetics.
While phenylethanoid glycosides are highly bioactive, they exhibit varying degrees of cellular toxicity. In human cell line models (e.g., MCF-7), Plantamajoside showed significantly lower baseline cytotoxicity compared to acteoside. This higher IC50 for cell viability reduction indicates that Plantamajoside is less aggressive toward cells at equivalent concentrations, offering a safer profile for non-target tissues [1].
| Evidence Dimension | Cytotoxicity / Cell Viability (IC50) |
| Target Compound Data | Plantamajoside IC50 = 225.10 μg/mL |
| Comparator Or Baseline | Acteoside IC50 = 134.83 μg/mL |
| Quantified Difference | Plantamajoside exhibits a ~67% higher IC50, indicating substantially lower baseline cellular toxicity. |
| Conditions | Sulforhodamine B (SRB) cell viability assay on MCF-7 human adenocarcinoma cells. |
Supports the use of Plantamajoside in topical or systemic applications where minimizing off-target cellular toxicity is a primary formulation constraint.
In natural Plantago matrices, acteoside is overwhelmingly abundant and frequently masks the chromatographic signal of Plantamajoside. Preparative isolation using high-performance centrifugal partition chromatography (HPCPC) reveals that acteoside outnumbers Plantamajoside by a massive margin in standard extracts. Consequently, utilizing the highly purified (>98%) Plantamajoside standard is an absolute necessity to achieve baseline resolution and accurate quantification in quality control workflows [1].
| Evidence Dimension | Natural abundance / Chromatographic yield |
| Target Compound Data | Plantamajoside yield = 45.6 mg |
| Comparator Or Baseline | Acteoside yield = 293.8 mg (from the same extract) |
| Quantified Difference | Acteoside is ~6.4 times more abundant than Plantamajoside in the natural P. asiatica n-butanol extract. |
| Conditions | HPCPC separation from 1341 mg of Plantago asiatica n-butanol extract, confirmed by HPLC-DAD. |
Dictates the necessity of purchasing the purified analytical standard for accurate LC-MS method development and quality control, as crude extracts cannot provide isolated Plantamajoside signals.
Utilizing its potent ACE inhibitory properties (IC50 = 2.17 mM) for formulating blood-pressure-regulating functional foods or dietary supplements, where it quantitatively outperforms the more common acteoside [1].
Leveraging its superior collagenase inhibition (outperforming both caffeic acid and isoplantamajoside) for topical skin-care products aimed at preventing extracellular matrix degradation and maintaining skin elasticity [2].
Serving as an essential, non-interchangeable HPLC/LC-MS marker compound for authenticating Plantago species and standardizing herbal extracts where acteoside alone is insufficient due to severe signal masking [3].
Applied in dermatological or mucosal treatments where the lower baseline cytotoxicity of Plantamajoside (relative to acteoside) provides a safer profile for healthy adjacent tissue during prolonged exposure [4].